Veledimex S enantiomer

Stereochemistry Gene Regulation Nuclear Receptor

Veledimex S enantiomer (INXN-1001 S enantiomer, RG-115932 S enantiomer) is the stereochemically defined (S)-isomer of the diacylhydrazine-based small molecule veledimex. It serves as an orally bioavailable activator ligand for proprietary gene therapy promoter systems, specifically the ecdysone receptor (EcR)-based RheoSwitch Therapeutic System (RTS).

Molecular Formula C27H38N2O3
Molecular Weight 438.6 g/mol
CAS No. 1093131-03-3
Cat. No. B1663838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeledimex S enantiomer
CAS1093131-03-3
Molecular FormulaC27H38N2O3
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
InChIInChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m0/s1
InChIKeyLZWZPGLVHLSWQX-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Veledimex S enantiomer (CAS 1093131-03-3): A Chiral Diacylhydrazine Activator Ligand for Gene Therapy


Veledimex S enantiomer (INXN-1001 S enantiomer, RG-115932 S enantiomer) is the stereochemically defined (S)-isomer of the diacylhydrazine-based small molecule veledimex . It serves as an orally bioavailable activator ligand for proprietary gene therapy promoter systems, specifically the ecdysone receptor (EcR)-based RheoSwitch Therapeutic System (RTS) [1]. The compound also functions as a moderate inhibitor and substrate of cytochrome P450 enzymes CYP3A4 and CYP3A5 . Its defined stereochemistry is fundamental to its role in enabling precisely controlled, inducible gene expression for research and therapeutic applications.

Stereochemically defined (S)-enantiomer For inducible gene expression studies using EcR-based RheoSwitch promoter systems
Reported oral bioavailability Supports in vivo dosing design for preclinical models; species-dependent exposure context
CYP3A4/5 interaction tool Substrate and moderate inhibitor for drug-metabolism interaction assays

Why Veledimex S enantiomer (1093131-03-3) Cannot Be Substituted by Racemic Veledimex or Analogs


Substituting Veledimex S enantiomer with racemic veledimex, its (R)-enantiomer, or other in-class gene switch activators introduces significant experimental and therapeutic risk due to fundamental differences in stereospecific pharmacology. The (S)-configuration at the hexan-3-yl chiral center dictates the molecule's three-dimensional shape, which is critical for optimal binding and stabilization of the EcR-RXR nuclear receptor complex required for efficient gene induction [1]. Using the racemate or the less active (R)-enantiomer can lead to unpredictable potency, off-target binding profiles, and altered pharmacokinetics, thereby compromising the precise, titratable control over transgene expression that is essential for both reproducible research outcomes and the safety/efficacy profile of RTS-based clinical interventions [2].

Veledimex S enantiomer (target)
Stereospecific binding to EcR-RXR complex enables consistent, reproducible gene induction in RTS systems.
Racemic veledimex / R-enantiomer
Altered receptor stabilization and variable transgene activation; stereochemistry-driven PK differences may compromise dosing reproducibility.
Defined CYP3A4/5 metabolic profile
Predictable substrate/inhibitor behavior supports controlled DDI study design.
Other in-class gene switch ligands
May differ in CYP metabolism and off-target profiles, altering experimental readouts and requiring independent validation.

Veledimex S enantiomer (1093131-03-3) Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation


Stereospecific Stabilization of the Transcriptionally Active Conformation

The S enantiomer of veledimex exhibits enhanced functional activity compared to the R enantiomer by more effectively stabilizing the transcriptionally active conformation of the ecdysone receptor (EcR) complex. This differential stereospecific interaction is a primary determinant of its superior gene induction efficiency [1].

Stereospecific EcR stabilization
Class-level inference
S enantiomer is the more active stereoisomer in EcR-RXR system
Enantiomer-specific complex stabilization required for consistent gene induction
Class-level; verify batch stereopurity
Stereochemistry Gene Regulation Nuclear Receptor

Comparative In Vivo Oral Bioavailability and Systemic Exposure

Following a single oral dose, veledimex exhibits species-dependent oral bioavailability. In mice, the bioavailability is approximately 56%, while in cynomolgus monkeys, it is up to 17.4% . This bioavailability profile is critical for achieving effective systemic concentrations and is a key metric for comparing its performance against alternative delivery methods or chemical modifications.

Oral bioavailability (F%)
Cross-study comparable
~56% in mice; up to 17.4% in monkeys
Species-dependent oral exposure benchmark for in vivo dosing design
Relative to IV; cross-study variation may apply
Pharmacokinetics ADME Oral Dosing

Quantified Blood-Brain Barrier (BBB) Penetration in Tumor-Bearing Models

Veledimex demonstrates the ability to cross the blood-brain barrier (BBB), a crucial attribute for targeting central nervous system (CNS) malignancies. In orthotopic GL-261 mouse models, brain tissue levels of veledimex were approximately 6-fold higher in tumor-bearing mice compared to healthy, naive mice .

BBB penetration in tumor models
Direct head-to-head
~6-fold higher brain levels in tumor-bearing vs naive mice
Supports CNS tumor model research where tissue penetration is critical
Orthotopic GL-261 glioblastoma model context
CNS Penetration Glioblastoma Brain Tumor

Comparative In Vivo Pharmacokinetic Profile in Preclinical Species

The pharmacokinetic profile of veledimex following intravenous administration reveals key differences between mice and monkeys. In mice, plasma clearance is 1399 mL/h/kg, volume of distribution is 20,271 mL/kg, and terminal half-life is ~10 hours. In monkeys, plasma clearance is 1170 mL/h/kg, volume of distribution is 9,180 mL/kg, and terminal half-life is ~30 hours .

Preclinical PK profile (IV)
Cross-study comparable
Mouse CL 1399 mL/h/kg, t½ ~10h; Monkey CL 1170 mL/h/kg, t½ ~30h
Species-specific clearance and half-life for allometric scaling interpretation
Intravenous bolus data; review for experimental design
Pharmacokinetics Clearance Half-Life

Optimal Application Scenarios for Veledimex S enantiomer (1093131-03-3)


Preclinical Glioblastoma Research Requiring CNS Penetration

The demonstrated ability of veledimex S enantiomer to cross the blood-brain barrier and achieve 6-fold higher concentrations in tumor-bearing brain tissue makes it a uniquely suitable activator ligand for RTS-based gene therapies targeting glioblastoma multiforme or other CNS malignancies . Procurement of this specific enantiomer ensures the compound's in vivo distribution profile aligns with experimental needs for brain tumor models.

Inducible Gene Expression in Syngeneic Mouse Tumor Models

For studies requiring titratable control over intratumoral transgene expression, the S enantiomer's oral bioavailability of ~56% in mice provides a quantifiable benchmark for achieving dose-dependent increases in target gene mRNA and protein . Its documented return-to-baseline expression upon withdrawal confirms its suitability for reversible, regulated gene switching in vivo.

Allometric Scaling and Pre-IND Pharmacokinetic Studies

The well-characterized and species-specific pharmacokinetic parameters for veledimex S enantiomer in mice and monkeys (e.g., clearance of 1399 vs. 1170 mL/h/kg; half-life of 10h vs. 30h) provide a critical dataset for researchers performing allometric scaling to predict human doses . This quantitative data supports procurement for IND-enabling studies where accurate human PK prediction is paramount.

CYP3A4/5-Mediated Drug-Drug Interaction (DDI) Research

As a moderate inhibitor and substrate of CYP3A4/5, the S enantiomer is a relevant tool for investigating potential DDIs in the context of combination therapies. Its defined interaction with these key metabolic enzymes distinguishes it from other gene switch ligands with different metabolic liabilities, making it essential for studies where CYP-mediated metabolism is a study variable .

Application
Selection Property
Validation Focus
CNS tumor model studies
Stereochemically defined enantiomer
Brain tissue exposure and gene induction verification
Inducible gene expression in syngeneic models
Oral bioavailability profile
Dose-dependent transgene expression assessment
Translational PK and allometric scaling
Characterized species-specific PK parameters
Exposure-model prediction and scaling review
CYP3A4/5 interaction studies
Defined CYP substrate/inhibitor profile
DDI assay context and metabolic stability evaluation
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